2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
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Overview
Description
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a dimethylpyridinyl moiety, and a pyrazolylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide typically involves a multi-step process. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol, using triethylamine as a basic catalyst . This reaction yields the desired compound with high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include more cost-effective and scalable procedures. This could involve the use of alternative solvents, catalysts, and reaction conditions that are more suitable for large-scale operations. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and pyridinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as 5-lipoxygenase (5-LOX), by binding to their active sites . This inhibition can lead to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects. The compound may also interact with other molecular targets, such as receptors and ion channels, to modulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound shares a similar pyrazolylacetamide structure and exhibits comparable biological activities.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound has a similar pyridinyl moiety and is used as a chemoselective reagent in organic synthesis.
Uniqueness
The uniqueness of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound for research and development in multiple scientific disciplines.
Properties
CAS No. |
496022-91-4 |
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Molecular Formula |
C21H21N5O2S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13-10-14(2)23-20(17(13)11-22)29-12-18(27)24-19-15(3)25(4)26(21(19)28)16-8-6-5-7-9-16/h5-10H,12H2,1-4H3,(H,24,27) |
InChI Key |
YDFZWVBGTZUAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C |
solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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